molecular formula C21H18N2O7 B2693693 methyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate CAS No. 884214-79-3

methyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate

Cat. No.: B2693693
CAS No.: 884214-79-3
M. Wt: 410.382
InChI Key: DOQQYIYCMMZDHV-UHFFFAOYSA-N
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Description

Methyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate is a spirocyclic compound characterized by a fused indoline-pyrone core. Its structure includes a spiro junction at the indoline C3 and pyrano[3,2-b]pyran C4' positions, with key functional groups:

  • Allyl group: Enhances reactivity for further functionalization .
  • Hydroxymethyl (-CH2OH): Contributes to hydrogen bonding and solubility .

Synthetic routes for such spiro compounds often involve multicomponent reactions. For example, spiro[indoline-3,4'-pyrano[3,2-b]pyran] derivatives are synthesized via domino reactions of active methylene compounds, kojic acid, and isatin derivatives using L-proline as a catalyst . These methods highlight the compound’s accessibility for medicinal chemistry applications, particularly in antibacterial and antiviral research .

Properties

IUPAC Name

methyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1-prop-2-enylspiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O7/c1-3-8-23-13-7-5-4-6-12(13)21(20(23)27)15(19(26)28-2)18(22)30-16-14(25)9-11(10-24)29-17(16)21/h3-7,9,24H,1,8,10,22H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQQYIYCMMZDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC=C)OC(=CC2=O)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate (CAS: 884214-79-3) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines features of spiroindoline and pyran derivatives, which have been associated with various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C21_{21}H18_{18}N2_{2}O7_{7}
Molecular Weight 410.4 g/mol
CAS Number 884214-79-3

The intricate structure of this compound suggests potential interactions with biological targets due to the presence of functional groups conducive to hydrogen bonding and hydrophobic interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, spiroindolines have been shown to scavenge free radicals effectively. The hydroxymethyl group in this compound may enhance its electron-donating ability, contributing to its antioxidant potential.

Antimicrobial Properties

Methyl 1-allyl derivatives have been evaluated for their antimicrobial activities. In vitro studies demonstrate that such compounds can inhibit the growth of various bacterial strains. The mechanism is likely related to disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Preliminary studies suggest that spiroindoline derivatives can induce apoptosis in cancer cells. The compound's ability to interact with DNA and inhibit topoisomerases may be critical in this context. For example, related compounds have shown cytotoxic effects against breast cancer cell lines (MCF-7) and leukemia (HL-60).

Case Studies and Research Findings

  • Antioxidant Evaluation : A study assessed the antioxidant activity of several spiroindoline derivatives using DPPH radical scavenging assays. Methyl 1-allyl derivative exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid .
  • Antimicrobial Testing : In a comparative study on antimicrobial efficacy, methyl 1-allyl derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated a strong inhibitory effect against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assays : The cytotoxic effects were evaluated on human cancer cell lines using MTT assays. The compound demonstrated IC50 values in the micromolar range against MCF-7 cells, suggesting potential as an anticancer agent .

Comparison with Similar Compounds

Structural Features and Functional Groups

The target compound’s structural analogues vary in substituents and core frameworks, influencing their physicochemical and biological properties. Key examples include:

Compound Name Molecular Formula Substituents/Modifications Key Functional Groups Reference
Bis-spirooxindole (7d) C34H36N4O8 Hexane-diyl linker, dual spiroindoline cores Hydroxyl, amino, ester
2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6h) C23H16ClN3O5 4-Chlorobenzyloxy, cyano Cyano (-CN), hydroxymethyl
Ethyl-2'-amino-3'-cyano-6'-methyl-1,3-dioxo-spiro[indene-2,4'-pyran]-5'-carboxylate (3d) C20H16N2O5 Indene core, cyano, methyl Cyano, ester
Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate C17H14ClNO6 2-Chlorophenyl Chlorophenyl, hydroxymethyl

Key Observations :

  • Cyano groups (e.g., in 6h and 3d) reduce polarity compared to hydroxymethyl, affecting solubility .
  • Bis-spirooxindoles (e.g., 7d) exhibit higher molecular complexity and melting points (>290°C), suggesting enhanced crystallinity .

Physical Properties

Compound Melting Point (°C) Solubility Indicators (IR/NMR) Predicted pKa
Target Compound Not reported Hydroxymethyl (ν~3400 cm⁻¹), ester (ν~1700 cm⁻¹) ~15.28 (hydroxymethyl)
6h 232–236 ν=3406 cm⁻¹ (OH/NH), 2191 cm⁻¹ (CN) Not reported
7d >290 Broad NH/OH peaks in NMR (δ=5.64 ppm) Not reported
Methyl 2-amino-4-(2-chlorophenyl)-... Not reported ν=1636 cm⁻¹ (C=O), δ=7.99–7.76 ppm (Ar-H) 15.28

Key Observations :

  • High melting points in bis-spiro compounds (e.g., 7d) correlate with extended hydrogen-bonding networks .
  • The target compound’s predicted pKa (~15.28) aligns with hydroxymethyl-containing analogues, suggesting similar acid-base behavior .

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